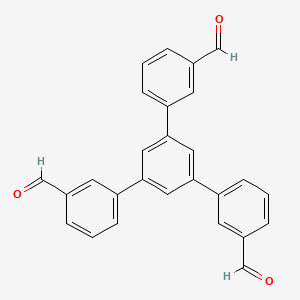

1,3,5-Tris(3-formylphenyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[3,5-bis(3-formylphenyl)phenyl]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H18O3/c28-16-19-4-1-7-22(10-19)25-13-26(23-8-2-5-20(11-23)17-29)15-27(14-25)24-9-3-6-21(12-24)18-30/h1-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKEVWAQYDZUIMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC(=C2)C3=CC=CC(=C3)C=O)C4=CC=CC(=C4)C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697855 | |

| Record name | 3-[3,5-bis(3-formylphenyl)phenyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883846-73-9 | |

| Record name | 3-[3,5-bis(3-formylphenyl)phenyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3,5-Tris(3-formylphenyl)benzene: Synthesis, Characterization, and Application in Covalent Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of 1,3,5-Tris(3-formylphenyl)benzene in Porous Materials

1,3,5-Tris(3-formylphenyl)benzene (CAS 1395348-26-1) is a highly symmetrical aromatic building block that has garnered significant interest in the field of materials science, particularly in the design and synthesis of Covalent Organic Frameworks (COFs). Its rigid, C3-symmetric core and three reactive aldehyde functionalities, positioned at the meta-positions of the peripheral phenyl rings, make it an exceptional monomer for the construction of highly ordered, porous crystalline polymers. These resulting COFs possess extensive π-conjugation, high thermal stability, and a pre-designable porous structure, rendering them suitable for a wide array of applications including gas storage and separation, heterogeneous catalysis, and sensing.[1][2] This guide provides an in-depth exploration of the synthesis of 1,3,5-Tris(3-formylphenyl)benzene, its characterization, and a detailed protocol for its utilization in the synthesis of a representative imine-linked COF.

Part 1: Synthesis and Characterization of 1,3,5-Tris(3-formylphenyl)benzene

The synthesis of 1,3,5-Tris(3-formylphenyl)benzene is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the efficient construction of the target molecule from commercially available starting materials.[3]

Synthetic Scheme

Caption: Synthetic route to 1,3,5-Tris(3-formylphenyl)benzene.

Experimental Protocol: Synthesis of 1,3,5-Tris(3-formylphenyl)benzene

This protocol is based on established Suzuki-Miyaura coupling procedures for analogous compounds.[3][4]

Materials:

-

1,3,5-Tribromobenzene

-

3-Formylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Deionized water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,3,5-tribromobenzene (1.0 eq.), 3-formylphenylboronic acid (3.3 eq.), and potassium carbonate (6.0 eq.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture of toluene, ethanol, and water (in a 4:1:1 volume ratio).

-

To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add deionized water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1,3,5-Tris(3-formylphenyl)benzene as a white to off-white solid.

Characterization Data

| Technique | Expected Results |

| ¹H NMR | Aromatic protons in the range of 7.5-8.5 ppm, with the aldehyde proton appearing as a singlet around 10.1 ppm. |

| ¹³C NMR | Aromatic carbons in the range of 120-150 ppm, and the carbonyl carbon of the aldehyde group around 192 ppm. |

| FT-IR (cm⁻¹) | Strong C=O stretching vibration of the aldehyde at ~1700 cm⁻¹, and C-H stretching of the aromatic rings at ~3050 cm⁻¹. |

| Melting Point | Expected to be a high-melting solid, characteristic of rigid aromatic compounds. |

Part 2: Application in Covalent Organic Framework Synthesis

1,3,5-Tris(3-formylphenyl)benzene is an ideal building block for the synthesis of imine-linked COFs through condensation with multitopic amines. The C3 symmetry of the aldehyde monomer and a complementary C3 or C2 symmetric amine linker dictates the topology of the resulting framework, often leading to hexagonal or other highly ordered pore structures.[5]

Mechanism of Imine-Linked COF Formation

The formation of imine-linked COFs is a reversible process, which is crucial for the "error-checking" mechanism that leads to a crystalline, rather than an amorphous, polymer. The reaction is typically catalyzed by an acid, such as acetic acid.[6][7]

Caption: Mechanism of imine-linked COF formation.

Experimental Protocol: Synthesis of a 2D Imine-Linked COF

This protocol describes the solvothermal synthesis of a 2D COF from 1,3,5-Tris(3-formylphenyl)benzene and 1,3,5-tris(4-aminophenyl)benzene (TAPB).

Materials:

-

1,3,5-Tris(3-formylphenyl)benzene

-

1,3,5-Tris(4-aminophenyl)benzene (TAPB)

-

1,2-Dichlorobenzene (o-DCB)

-

n-Butanol (n-BuOH)

-

Acetic acid (aqueous solution, 6 M)

-

Acetone

-

Tetrahydrofuran (THF)

Procedure:

-

In a Pyrex tube, place 1,3,5-Tris(3-formylphenyl)benzene (1.0 eq.) and 1,3,5-tris(4-aminophenyl)benzene (1.0 eq.).

-

Add a solvent mixture of o-DCB and n-BuOH (1:1 v/v).

-

Add an aqueous solution of acetic acid (6 M).

-

Sonicate the mixture for 15 minutes to ensure homogeneity.

-

Subject the tube to three freeze-pump-thaw cycles to remove dissolved gases.

-

Seal the tube under vacuum.

-

Heat the sealed tube in an oven at 120 °C for 3 days.

-

After cooling to room temperature, collect the precipitate by filtration.

-

Wash the solid sequentially with acetone and THF.

-

Purify the COF by Soxhlet extraction with THF for 24 hours.

-

Dry the purified COF under vacuum at 150 °C to yield a crystalline powder.

Part 3: Characterization of the Resulting Covalent Organic Framework

The successful synthesis of a crystalline and porous COF is confirmed through a series of characterization techniques.

Characterization Techniques and Expected Results

| Technique | Purpose | Expected Results |

| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and determine the unit cell parameters of the COF. | A diffraction pattern with distinct Bragg peaks, indicative of long-range order. The peak positions can be indexed to a specific crystal lattice. |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the formation of imine linkages and the consumption of aldehyde and amine functional groups. | Disappearance of the N-H stretching bands of the amine (~3300-3500 cm⁻¹) and the C=O stretching band of the aldehyde (~1700 cm⁻¹), and the appearance of a new C=N stretching band of the imine at ~1620 cm⁻¹.[8] |

| Gas Sorption Analysis (N₂ at 77 K) | To determine the porosity, surface area (BET), and pore size distribution of the COF. | A type I or type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high surface area is expected. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the COF. | High thermal stability, with decomposition typically occurring above 400 °C in an inert atmosphere. |

Data Interpretation and Quality Control

A high-quality COF will exhibit sharp and intense peaks in its PXRD pattern, indicating high crystallinity. The FT-IR spectrum should show a near-complete conversion of the starting materials to the imine-linked framework. Gas sorption analysis should reveal a significant uptake of nitrogen at low relative pressures, confirming the permanent porosity of the material.

Conclusion and Future Outlook

1,3,5-Tris(3-formylphenyl)benzene stands out as a versatile and powerful building block for the rational design and synthesis of crystalline porous materials. The ability to precisely control the structure and functionality of COFs derived from this monomer opens up exciting avenues for their application in fields ranging from clean energy to environmental remediation and advanced catalysis. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to explore the potential of this remarkable molecule and the fascinating materials it can create. As synthetic methodologies continue to improve, we can expect to see an even broader range of applications for COFs derived from 1,3,5-Tris(3-formylphenyl)benzene and its analogues.

References

-

Gentle and Rapid Synthesis of Imine-Linked Covalent Organic Frameworks in Acetic Acid-Based Deep Eutectic Solvents. Green Chemistry.

-

Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. Journal of the American Chemical Society.

-

Green and Efficient Syntheses of a Series of Imine-Connected Covalent Organic Frameworks in Acetic Acid Solution. ACS Sustainable Chemistry & Engineering.

-

Catalyst-Driven Improvements in Conventional Methods for Imine-Linked Covalent Organic Frameworks. MDPI.

-

Synthesis and characterization of a new 2D-imine-linked covalent organic frame. International Journal of Chemistry and Technology.

-

Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. PMC.

- Synthesis of Highly Crystalline Imine-linked Covalent Organic Frameworks via Controlling Monomer Feeding Rates in an Open System. [URL: not available]

-

Novel imine-linked covalent organic frameworks: preparation, characterization and application. Journal of Materials Chemistry A.

-

Supporting Information Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestand. DOI.

-

1,3,5-Tris(p-formylphenyl)benzene synthesis. ChemicalBook.

- Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. [URL: not available]

-

A Crystalline Imine-Linked 3-D Porous Covalent Organic Framework. Omar Yaghi.

- The Chemistry Behind 1,3,5-Tris(p-formylphenyl)benzene: Properties and Synthesis. [URL: not available]

- (Supporting Information) Practical Access to 1,3,5-Triarylbenzenes from Chalcones and DMSO. [URL: not available]

-

a. The FT-IR spectra of 1,3,5-tris(p-formylphenyl)benzene (curve a),... ResearchGate.

-

1,3,5-Tris(p-formylphenyl)benzene. Benchchem.

-

Synthesis of covalent organic frameworks using sustainable solvents and machine learning. KAUST Repository.

-

Synthesis and high-throughput characterization of structural analogues of molecular glassformers: 1,3,5-trisarylbenzenes. Soft Matter.

-

Covalent Organic Framework Composites: Synthesis and Analytical Applications. PMC.

-

1,3,5-Tribromobenzene. Wikipedia.

-

Method for the Synthesis of Covalent Organic Frameworks. Google Patents.

- Expeditious Synthesis of Covalent Organic Frameworks: A Review. [URL: not available]

- Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New C

-

Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. [URL: not available]

-

1,3,5-Tris(trifluoromethyl)benzene. SpectraBase.

-

1,3,5-Tris(4-formylphenyl)benzene. Ossila.

-

1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene. Sigma-Aldrich.

-

1,3,5-Tris(4-formylphenyl)benzene. PubChem.

-

1,3,5-Tris(p-formylphenyl)benzene. ChemicalBook.

-

1,3,5-Tris(4-formylphenyl)benzene. Tokyo Chemical Industry.

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. 1,3,5-Tris(p-formylphenyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 5. Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]

The Architect's Toolkit: A Guide to Meta-Substituted C3-Symmetric Aldehyde Linkers

A Senior Application Scientist's Perspective on Synthesis, Characterization, and Application

Abstract

Meta-substituted C3-symmetric aldehyde linkers are a cornerstone class of molecular building blocks, pivotal to the advancement of materials science and systemic drug delivery. Their rigid, tripod-like geometry, emanating from a central core with three aldehyde functionalities at 120-degree angles, provides a pre-organized scaffold for the construction of highly ordered, porous materials. This guide offers an in-depth exploration of these critical linkers, detailing their synthesis, the rationale behind their structural design, and their transformative applications. We will delve into field-tested synthetic protocols, robust characterization methodologies, and the principles of their application in creating Covalent Organic Frameworks (COFs) and innovative drug delivery systems.

Introduction: The Significance of Pre-Organized Geometry

In the realm of molecular self-assembly, the final architecture is intrinsically encoded in the geometry of its constituent parts. C3-symmetric linkers, particularly those with aldehyde termini, are exemplary trigonal nodes for creating extended, crystalline networks.[1][2] The choice of a meta-substitution pattern on a central aromatic ring, such as in Benzene-1,3,5-tricarbaldehyde (also known as 1,3,5-Triformylbenzene or TFB), is a deliberate design choice.[1][3]

Why meta-Substitution?

The 1,3,5-substitution pattern enforces a planar, trigonal geometry that is ideal for forming 2D hexagonal networks when reacted with linear linkers. Unlike ortho or para substitution, which would lead to different symmetries and pore geometries, the meta arrangement is the foundational blueprint for many of the most stable and porous two-dimensional Covalent Organic Frameworks (COFs).[4][5] The aldehyde groups, being electron-withdrawing, deactivate the aromatic ring towards electrophilic substitution, but this deactivation is less pronounced at the meta position, which can be a factor in certain synthetic considerations.[4][6]

These linkers are primarily employed in reactions governed by Dynamic Covalent Chemistry (DCC) .[7] The reversible formation of imine bonds between the aldehyde linkers and amine-functionalized molecules allows for "error correction" during the self-assembly process, leading to highly crystalline and thermodynamically stable products like COFs and molecular cages.[8][9]

Synthesis of Core Linkers: A Tale of Two Routes

The synthesis of meta-substituted C3-symmetric aldehyde linkers, with 1,3,5-Triformylbenzene (TFB) as the archetypal example, is a critical process for which several reliable methods have been established. The choice of route often depends on the desired scale, available starting materials, and tolerance for specific reagents.

Route A: Multi-step Synthesis from Mesitylene

While the direct oxidation of mesitylene (1,3,5-trimethylbenzene) to TFB is an atom-economical ideal, it remains a significant synthetic hurdle.[1] A more practical and widely adopted approach involves a two-step sequence: radical bromination followed by oxidation.[1]

Step 1: Radical Bromination of Mesitylene

This step converts the three methyl groups into bromomethyl groups, creating a more reactive intermediate.

-

Reaction: Mesitylene is reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

-

Causality: The reaction is typically performed under reflux in a non-polar solvent like carbon tetrachloride. The heat and initiator generate bromine radicals from NBS, which selectively abstract benzylic hydrogens from the methyl groups, leading to the formation of 1,3,5-Tris(bromomethyl)benzene. The stability of the benzylic radical intermediate is key to the selectivity of this reaction.

Step 2: Oxidation to the Trialdehyde (Sommelet Reaction)

The Sommelet reaction provides a classic and effective method for converting the tris(bromomethyl) intermediate to the desired trialdehyde.

-

Reaction: 1,3,5-Tris(bromomethyl)benzene is reacted with an excess of hexamine (hexamethylenetetramine).

-

Causality: The hexamine acts as both the nucleophile, forming a quaternary ammonium salt with the benzylic bromide, and the oxidant. The resulting salt is then hydrolyzed, typically with water or dilute acid, to yield the aldehyde. The reaction proceeds through a complex mechanism involving hydride transfer within the hexamine-derived intermediate.

Experimental Protocol: Synthesis of 1,3,5-Triformylbenzene (TFB) via the Sommelet Reaction [1]

Step A: Synthesis of 1,3,5-Tris(bromomethyl)benzene

-

Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add mesitylene (1 equivalent), N-bromosuccinimide (NBS, 3.3 equivalents), and a catalytic amount of benzoyl peroxide (BPO, ~0.05 equivalents).

-

Solvent: Add dry carbon tetrachloride (CCl₄) as the solvent.

-

Reaction: Heat the mixture to reflux (approx. 77°C) under inert atmosphere (N₂ or Ar). The reaction is often initiated with a heat lamp.

-

Monitoring: Monitor the reaction progress by TLC or ¹H NMR, observing the disappearance of the mesitylene methyl peak.

-

Workup: After completion, cool the reaction to room temperature. Filter off the succinimide byproduct and wash it with cold CCl₄.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is often purified by recrystallization from a suitable solvent like ethanol to yield 1,3,5-Tris(bromomethyl)benzene as a white solid.

Step B: Synthesis of 1,3,5-Triformylbenzene (TFB)

-

Setup: In a large round-bottom flask, dissolve 1,3,5-Tris(bromomethyl)benzene (1 equivalent) in chloroform or acetic acid.

-

Reagent Addition: Add hexamine (4-5 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux for several hours. A precipitate of the quaternary ammonium salt will form.

-

Hydrolysis: After cooling, add water to the reaction mixture and continue to reflux for an additional 1-2 hours to hydrolyze the salt.

-

Extraction: Cool the mixture. If chloroform was used, separate the organic layer. If acetic acid was used, extract the product into a solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude TFB can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield a white to off-white crystalline solid.[1]

Route B: Synthesis from Trimesic Acid Derivatives

An alternative strategy involves the reduction of derivatives of trimesic acid (benzene-1,3,5-tricarboxylic acid). This can include the reduction of the corresponding acid chlorides or esters using appropriate reducing agents. While feasible, this route is often less common due to the harsher conditions or more expensive reagents required for the reduction step compared to the oxidation of the brominated intermediate.

Characterization and Data

Rigorous characterization is essential to confirm the purity and structural integrity of the synthesized linkers before their use in constructing more complex architectures.

| Property[1][3] | 1,3,5-Triformylbenzene (TFB) | 1,3,5-Triformylphloroglucinol (Tp) |

| CAS Number | 3163-76-6 | 34520-19-5 |

| Molecular Formula | C₉H₆O₃ | C₉H₆O₆ |

| Molecular Weight | 162.14 g/mol | 210.14 g/mol |

| Appearance | White to off-white crystalline powder | Yellowish solid |

| Melting Point | 156-161 °C | >300 °C |

| Solubility | Soluble in DMSO, DMF, Chloroform | Soluble in DMSO, DMF |

Key Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: For TFB in CDCl₃, one expects two signals: a singlet for the three equivalent aldehyde protons (~10.1 ppm) and a singlet for the three equivalent aromatic protons (~8.6 ppm). The integration ratio should be 1:1 (or 3H:3H).

-

¹³C NMR: For TFB, key signals include the aldehyde carbon (~190 ppm) and two aromatic carbon signals.

-

-

Infrared (IR) Spectroscopy: A strong characteristic absorption band for the aldehyde C=O stretch will be present around 1700 cm⁻¹.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Core Applications: Engineering Porosity and Function

The true power of these linkers is realized when they are used to build larger, functional systems. Their primary application lies in the synthesis of Covalent Organic Frameworks (COFs).

Covalent Organic Frameworks (COFs)

COFs are crystalline porous polymers with ordered structures, formed by the reaction of organic building blocks.[10] The C3-symmetric aldehyde linkers serve as the trigonal "nodes" or "hubs" of the framework.

-

Mechanism: Imine Condensation: The most common reaction for COF synthesis using these linkers is the Schiff base (imine) condensation with di- or tri-amine linkers.[9][11] For example, reacting TFB with a linear diamine like p-phenylenediamine results in a 2D hexagonal framework (a [3+3] condensation). This reaction is reversible, which is crucial for the "error-checking" that allows for the formation of a highly crystalline, ordered structure rather than an amorphous polymer.[8][12][13]

-

β-Ketoenamine-Linked COFs: A particularly important subclass of linkers includes those with hydroxyl groups ortho to the aldehydes, such as 1,3,5-Triformylphloroglucinol (Tp).[14] When reacted with amines, these form β-ketoenamine linkages. The keto-enol tautomerism and intramolecular hydrogen bonding within this linkage significantly enhance the chemical stability of the resulting COF, making it resistant to hydrolysis even in acidic conditions.[14] This enhanced stability is a major advantage over imine-linked COFs for applications in harsh environments.

Applications of Derived COFs:

-

Gas Storage and Separation: The permanent, tunable porosity of these COFs makes them excellent candidates for capturing and separating gases like CO₂.[15]

-

Catalysis: The frameworks can be functionalized with catalytic sites for heterogeneous catalysis.[14]

-

Sensing: COFs can be designed to detect specific analytes, such as nitroaromatics.[15]

-

Proton Conduction: They can be used to fabricate membranes for applications in fuel cells.[1]

Drug Delivery and Bioconjugation

While the construction of bulk materials like COFs is a major application, the principles of using C3-symmetric linkers extend to drug delivery, particularly in the design of Antibody-Drug Conjugates (ADCs).[][17] In this context, the "linker" is the chemical entity connecting a potent cytotoxic drug (payload) to a monoclonal antibody that targets cancer cells.

-

Role of Aldehydes: Aldehyde groups can be used to form acid-labile linkages, such as hydrazones.[17][18] A C3-symmetric core could potentially be used to attach multiple drug molecules, increasing the Drug-to-Antibody Ratio (DAR).

-

pH-Sensitive Release: The hydrazone bond is relatively stable at the physiological pH of blood (7.4) but is designed to hydrolyze and release the drug payload in the more acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8) inside a cancer cell.[17] This targeted release mechanism is a cornerstone of modern ADC design, minimizing off-target toxicity.[][18]

-

C3-Symmetry in Drug Design: The concept of C3-symmetry is also being explored in direct drug design, where ligands with this geometry can effectively bind to homotrimeric protein targets, such as the SARS-CoV-2 spike protein or TNFα receptors.[19][20]

Conclusion and Future Outlook

Meta-substituted C3-symmetric aldehyde linkers are more than just chemical curiosities; they are master keys for unlocking pre-designed molecular architectures. Their rigid geometry and reactive aldehyde functionalities enable the rational design of crystalline, porous materials with unprecedented control over pore size and chemical environment. The development of linkers like 1,3,5-triformylphloroglucinol has pushed the boundaries of COF stability, opening doors for applications in catalysis and environmental remediation.[14] As synthetic methodologies become more refined and our understanding of dynamic covalent chemistry deepens, we can expect to see even more sophisticated and functional materials built from these elegant, tripod-like molecules. In the realm of medicine, exploiting C3-symmetry offers a promising strategy for enhancing drug payloads and designing highly specific ligands for trimeric biological targets.[19][20] The journey from a simple aromatic trialdehyde to a functional material or therapeutic agent is a testament to the power of molecular design.

References

-

Zhang, Y., Xie, S., & Ramström, O. (2017). Dynamic Covalent Chemistry of Aldehyde Enamines: BiIII‐ and ScIII‐Catalysis of Amine–Enamine Exchange. Chemistry – A European Journal, 23(53), 13094-13099. Available from: [Link]

-

Zhang, Y., Xie, S., & Ramström, O. (2017). Dynamic Covalent Chemistry of Aldehyde Enamines: BiIII‐ and ScIII‐Catalysis of Amine–Enamine Exchange. Semantic Scholar. Available from: [Link]

-

Zhang, Y., Xie, S., & Ramström, O. (2017). Dynamic Covalent Chemistry of Aldehyde Enamines: Bi(III)- and Sc(III)-Catalysis of Amine-Enamine Exchange. ResearchGate. Available from: [Link]

-

Crystal Engineering of Covalent Organic Frameworks Based on Hydrazine and Hydroxy-1,3,5-Triformylbenzenes. ResearchGate. Available from: [Link]

-

Lu, J., et al. (2021). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Journal of Hematology & Oncology, 14(1), 1-21. Available from: [Link]

-

Schematic illustration of the fabrication process of... ResearchGate. Available from: [Link]

-

Mastalerz, M. (2020). Examination of the Dynamic Covalent Chemistry of [2 + 3]-Imine Cages. ACS Publications. Available from: [Link]

-

Sujatha, A. R., et al. (2025). 1,3,5-Triformylphloroglucinol Derived β-Ketoenamine-Linked Functional Covalent Organic Frameworks with Enhanced Crystallinity and Stability-Recent Advances. Chemistry – An Asian Journal, 20(7), e202401434. Available from: [Link]

-

McGown, A., et al. (2023). Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. ePrints Soton - University of Southampton. Available from: [Link]

-

C3-Symmetric Ligands in Drug Design: When the Target Controls the Aesthetics of the Drug. (2023). Molecules, 28(2), 679. Available from: [Link]

-

An overview of the synthetic strategies of C3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications. RSC Publishing. Available from: [Link]

-

De-la-Pinta, I., et al. (2023). C3-Symmetric Ligands in Drug Design: When the Target Controls the Aesthetics of the Drug. Molecules, 28(2), 679. Available from: [Link]

-

An overview of the synthetic strategies of C3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications. (2023). RSC Advances, 13(22), 14945-14966. Available from: [Link]

-

An overview of the synthetic strategies of C 3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications. (2023). RSC Advances, 13(22), 14945-14966. Available from: [Link]

-

Benzene-1,3,5-triyl triformate (TFBen): a convenient, efficient, and non-reacting CO source in carbonylation reactions. ResearchGate. Available from: [Link]

-

Synthesis of C3-epi-virenose and anomerically activated derivatives. (2020). Beilstein Journal of Organic Chemistry, 16, 2695-2701. Available from: [Link]

-

Tetrazine Linkers as Plug‐and‐Play Tags for General Metal‐Organic Framework Functionalization and C60 Conjugation. (2022). Angewandte Chemie International Edition, 61(44), e202209015. Available from: [Link]

-

An Explanation of Substituent Effects. (2022). Chemistry LibreTexts. Available from: [Link]

-

Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. (2022). Pharmaceutics, 14(2), 444. Available from: [Link]

-

Ortho, Para, Meta. (2022). Chemistry Steps. Available from: [Link]

-

Functional systems with orthogonal dynamic covalent bonds. (2014). Chemical Society Reviews, 43(6), 1861-1872. Available from: [Link]

-

Special Issue “Design, Synthesis and Applications of Macroporous, Mesoporous, and Microporous Materials”. (2024). MDPI. Available from: [Link]

-

Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Available from: [Link]

Sources

- 1. Benzene-1,3,5-tricarbaldehyde | 1,3,5-Triformylbenzene CAS 3163-76-6 [benchchem.com]

- 2. An overview of the synthetic strategies of C3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ベンゼン-1,3,5-トリカルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Functional systems with orthogonal dynamic covalent bonds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Dynamic Covalent Chemistry of Aldehyde Enamines: BiIII‐ and ScIII‐Catalysis of Amine–Enamine Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. 1,3,5-Triformylphloroglucinol Derived β-Ketoenamine-Linked Functional Covalent Organic Frameworks with Enhanced Crystallinity and Stability-Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ossila.com [ossila.com]

- 17. mdpi.com [mdpi.com]

- 18. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. C3-Symmetric Ligands in Drug Design: When the Target Controls the Aesthetics of the Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. C3-Symmetric Ligands in Drug Design: When the Target Controls the Aesthetics of the Drug - PMC [pmc.ncbi.nlm.nih.gov]

3-Formylphenyl Functionalized Benzene: A Master Key for Reticular Chemistry and Scaffold Diversification

Topic: 3-Formylphenyl Functionalized Benzene Building Blocks Content Type: Technical Whitepaper / Application Guide Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Researchers

Executive Summary

The functionalization of benzene cores with 3-formylphenyl groups represents a critical strategy in the design of rigid, shape-persistent building blocks. Unlike their para-substituted counterparts (which favor linear extension), meta-substituted (3-formyl) variants introduce specific angularity—typically 120° or 60° kinks—that dictates the topology of resulting superstructures.

This guide details the synthesis, handling, and application of these building blocks, with a specific focus on 1,3,5-tris(3-formylphenyl)benzene (3-TFPB) . This molecule serves as the "node" of choice for constructing Covalent Organic Frameworks (COFs) with unique pore geometries and high surface areas, as well as a scaffold for fragment-based drug discovery (FBDD).

Structural Logic & Design Principles

The "Meta" Advantage

In reticular chemistry (MOFs/COFs), the geometry of the monomer dictates the topology of the lattice.

-

4-Formylphenyl (Para): Extends linearity. When coupled with linear linkers, it forms hexagonal (hcb) lattices with large, unobstructed pores.

-

3-Formylphenyl (Meta): Reduces symmetry and introduces steric curvature. This is critical for:

-

Preventing π-π stacking collapse: The twisted biaryl bond (dihedral angle ~30-40°) limits aggregation solubility issues common in planar aromatics.

-

Complex Topologies: Enables the formation of kagome or fjh topologies when reticulated with appropriate amine linkers.

-

Chemical Reactivity Profile

The aldehyde (-CHO) at the meta position is a "soft" electrophile, highly versatile for:

-

Dynamic Covalent Chemistry (DCC): Reversible imine condensation (Schiff-base formation) for error-checking during COF crystallization.

-

Reductive Amination: Permanent functionalization for medicinal chemistry libraries.

-

Knoevenagel Condensation: Formation of C=C linked conjugated polymers (sp²-carbon linked COFs) for optoelectronics.

Synthesis Protocol: 1,3,5-Tris(3-formylphenyl)benzene

Standardized protocol for high-purity monomer generation.

Retrosynthetic Analysis

The most robust route utilizes a Suzuki-Miyaura Cross-Coupling between a tribromobenzene core and a boronic acid derivative.

Reaction Scheme (DOT Visualization):

Caption: Palladium-catalyzed Suzuki-Miyaura coupling pathway for the synthesis of C3-symmetric 3-TFPB nodes.

Detailed Experimental Methodology

Reagents:

-

1,3,5-Tribromobenzene (1.0 eq)

-

3-Formylphenylboronic acid (3.5 eq) [Excess ensures complete substitution]

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution)[1]

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Protocol:

-

Setup: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

-

Charging: Add 1,3,5-tribromobenzene (1.57 g, 5.0 mmol) and 3-formylphenylboronic acid (2.62 g, 17.5 mmol).

-

Solvation: Add degassed 1,4-dioxane (50 mL). Stir until dissolved.

-

Catalyst Addition: Add Pd(PPh₃)₄ (290 mg, 0.25 mmol) against a positive pressure of Argon. Critical: The catalyst is air-sensitive; minimize exposure.

-

Base Addition: Add 15 mL of degassed 2.0 M K₂CO₃ solution. The mixture will become biphasic.

-

Reflux: Heat the system to 100°C for 24–48 hours. Monitor via TLC (SiO₂, Hexane/EtOAc 4:1). The product is typically a highly fluorescent spot.

-

Workup:

-

Purification: Flash column chromatography (Gradient: 0% → 20% EtOAc in Hexanes).

-

Yield Expectation: 75–85% as a white/off-white solid.

-

Application: Covalent Organic Frameworks (COFs)

The primary utility of 3-TFPB is in the synthesis of crystalline porous polymers. The meta-aldehyde groups react with diamines to form imine-linked COFs.

Thermodynamic Control (Crystallinity)

Unlike amorphous polymers, COFs require reversibility during synthesis to "heal" defects.

Self-Validating COF Synthesis Workflow: The following logic ensures high crystallinity (BET Surface Area > 1500 m²/g).

Caption: Solvothermal synthesis logic for imine-linked COFs using 3-TFPB nodes.

Data Interpretation: Characterizing the 3-TFPB Node

When analyzing the resulting material, specific spectral signatures confirm the integrity of the 3-formylphenyl incorporation.

| Technique | Observation | Structural Insight |

| FT-IR | Disappearance of -CHO stretch (~1690 cm⁻¹) | Confirms complete consumption of aldehyde groups. |

| FT-IR | Appearance of -C=N- stretch (~1620 cm⁻¹) | Confirms formation of the imine linkage. |

| PXRD | Low-angle peaks (2θ < 5°) | Indicates large unit cell characteristic of ordered porosity. |

| ¹³C CP-MAS NMR | Signal at ~160 ppm | Characteristic chemical shift of the imine carbon. |

Medicinal Chemistry: Fragment Expansion

Beyond materials science, 3-formylphenyl benzene derivatives are valuable in Fragment-Based Drug Discovery (FBDD) . The biaryl core provides a rigid hydrophobic scaffold, while the aldehyde allows for rapid "grow" vectors.

Protocol: Reductive Amination for Library Generation

-

Dissolve 3-TFPB (or mono-substituted variant) in DCE (Dichloroethane).

-

Add amine (R-NH₂, 1.1 eq per aldehyde) and Acetic Acid (cat.).

-

Stir 1h to form imine.

-

Add NaBH(OAc)₃ (Sodium triacetoxyborohydride, 1.5 eq).

-

Result: Rapid generation of tri-amine functionalized star-shaped inhibitors.

References

-

Suzuki Coupling Mechanism & Conditions

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

-

Synthesis of 1,3,5-Tris(formylphenyl)

-

Li, X., et al. (2020). Topology-Guided Design of Covalent Organic Frameworks. Nature Communications. (Adapting protocols for meta-isomers). Link

-

-

COF Crystallization Strategies

-

Waller, P. J., Gándara, F., & Yaghi, O. M. (2015). Chemistry of Covalent Organic Frameworks. Accounts of Chemical Research, 48(12), 3053–3063. Link

-

-

3-Formylphenylboronic Acid Properties

-

Dynamic Imine Chemistry

-

Belowich, M. E., & Stoddart, J. F. (2012). Dynamic Imine Chemistry. Chemical Society Reviews, 41(6), 2003-2024. Link

-

Sources

- 1. 1,3,5-Tris(p-formylphenyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. rsc.org [rsc.org]

- 5. 3-Formylphenylboronic acid | 87199-16-4 [chemicalbook.com]

- 6. 3-formylphenylboronic acid, 87199-16-4 | BroadPharm [broadpharm.com]

- 7. researchgate.net [researchgate.net]

1,3,5-Tris(3-formylphenyl)benzene molecular weight and formula

Executive Summary

1,3,5-Tris(3-formylphenyl)benzene (often abbreviated as m-TFPB or 3-TFPB ) is a high-symmetry (

This guide provides a definitive physicochemical profile, a field-validated synthesis protocol, and an analysis of its application in constructing crystalline porous networks.

Part 1: Physicochemical Profile

The following data characterizes the specific meta-isomer (3-formyl). Researchers must distinguish this from the more common para-isomer (4-formyl) to ensure correct topological outcomes in framework synthesis.

| Property | Specification |

| Chemical Name | 1,3,5-Tris(3-formylphenyl)benzene |

| Common Abbreviation | m-TFPB, 3-TFPB |

| Molecular Formula | C₂₇H₁₈O₃ |

| Molecular Weight | 390.43 g/mol |

| CAS Number | 883846-73-9 (Primary); 1395348-26-1 (Alternative registry) |

| Appearance | Off-white to pale yellow powder |

| Solubility | Soluble in CHCl₃, THF, DMF, Dichloromethane. Insoluble in water.[1] |

| Symmetry Point Group | |

| Reactive Moiety | Aldehyde (-CHO) at the meta position relative to the central ring |

Critical Note on Isomerism: The meta-linkage creates a bond angle of 120° at the phenyl connection but offsets the aldehyde vector. In COF synthesis, this often leads to larger pore sizes or hexagonal topologies distinct from the para-isomer, which extends linearly.

Part 2: Synthetic Architecture (Suzuki-Miyaura Coupling)

The synthesis of 1,3,5-Tris(3-formylphenyl)benzene relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocol below is optimized for yield and purity, minimizing the oxidation of the aldehyde groups during workup.

Reaction Logic

-

Core: 1,3,5-Tribromobenzene (Electrophile).

-

Arm: 3-Formylphenylboronic acid (Nucleophile).

-

Catalyst:

(Tetrakis) is preferred for its reliability in aryl-aryl couplings under mild reflux. -

Base/Solvent: A biphasic system (Dioxane/Water or Toluene/Ethanol/Water) with

ensures solubility of the inorganic base while solvating the organic reactants.

Protocol Workflow

Step 1: Reagent Loading In a 250 mL Schlenk flask equipped with a magnetic stir bar, charge:

-

1,3,5-Tribromobenzene: 1.0 eq (e.g., 315 mg, 1.0 mmol)

-

3-Formylphenylboronic acid: 3.5 eq (e.g., 525 mg, 3.5 mmol) - Excess ensures complete substitution.

-

Solvent: 1,4-Dioxane (50 mL).

Step 2: Degassing (Crucial) Oxygen poisons the Pd(0) catalyst and promotes homocoupling.

-

Perform 3 cycles of freeze-pump-thaw OR sparge with Argon/Nitrogen for 20 minutes.

Step 3: Catalyst Addition

-

Under inert flow, add

(5 mol% relative to bromide sites, approx. 0.15 eq). -

Add aqueous

(2M, 10 mL).

Step 4: Reflux

-

Heat to 90–100 °C for 24–48 hours under inert atmosphere.

-

Monitoring: Check via TLC (Solvent: Hexane/Ethyl Acetate 4:1). The tribromide spot should disappear.

Step 5: Workup & Purification

-

Cool to room temperature.

-

Remove solvent under reduced pressure.[2]

-

Extract with Dichloromethane (DCM) and wash with brine.

-

Dry over

and concentrate. -

Purification: Silica gel column chromatography.

-

Eluent: Gradient of Hexane:DCM (starts 1:1, moves to 100% DCM).

-

Target: The product usually elutes after the mono- and di-substituted byproducts.

-

Synthesis Visualization

Figure 1: Step-by-step synthetic workflow for the Suzuki-Miyaura coupling of m-TFPB.

Part 3: Application in Reticular Chemistry (COFs)

The primary utility of 1,3,5-Tris(3-formylphenyl)benzene is as a node in the synthesis of Schiff-base Covalent Organic Frameworks .

The "Meta" Effect on Topology

When reacting with a linear diamine (e.g., p-phenylenediamine), the meta-isomer induces a different structural outcome compared to the para-isomer:

-

Para-isomer: Tends to form hexagonal honeycomb (hcb) nets with smaller, highly regular pores.

-

Meta-isomer: The 120° kink at the meta-position alters the vertex geometry. Depending on the linker length, this can lead to larger pore apertures or distorted hexagonal lattices that prevent the "slipping" (interpenetration) often seen in para-COFs.

COF Synthesis Protocol (General)

-

Reactants: m-TFPB (Aldehyde Node) + Aromatic Diamine (Linker).

-

Solvent: Mesitylene/Dioxane (1:1) is standard to balance solubility and crystallization rate.

-

Catalyst: Aqueous Acetic Acid (6M).

-

Conditions: Solvothermal synthesis (Pyrex tube, freeze-pump-thaw, sealed) at 120°C for 3 days.

COF Formation Pathway

Figure 2: Logical pathway for the solvothermal synthesis of COFs using m-TFPB.

Part 4: Characterization & Validation

To validate the identity of the synthesized 1,3,5-Tris(3-formylphenyl)benzene, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (¹H-NMR)

-

Solvent:

[2] -

Key Signal (Aldehyde): A distinct singlet peak at

ppm . -

Aromatic Region: Complex splitting pattern in the

7.5–8.2 ppm range due to the meta-substitution and the central benzene ring protons.-

Diagnostic: The central benzene ring protons (singlet, 3H) should be distinct from the substituent phenyl protons.

-

Infrared Spectroscopy (FT-IR)

-

C=O Stretch: Strong, sharp band at 1690–1705 cm⁻¹ (Aldehyde carbonyl).

-

C-H Stretch (Aldehyde): Doublet weak bands at 2720 and 2820 cm⁻¹ (Fermi resonance).

Mass Spectrometry

-

Method: MALDI-TOF or HR-ESI.

-

Target Ion:

or

References

- Suzuki, A. (1991). Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides. Pure & Applied Chemistry. (General protocol reference).

-

PubChem. (2024). Compound Summary: 1,3,5-Tris(4-formylphenyl)benzene (Isomer Comparison). Retrieved from [Link]

Sources

Unlocking Novel Architectures: The Topological Effects of Meta-Substituted Linkers in Reticular Chemistry

An In-depth Technical Guide:

Introduction: Beyond Symmetry in Reticular Design

Reticular chemistry is the science of assembling molecular building blocks into ordered, porous crystalline frameworks through strong, directional bonds.[1] This powerful design paradigm has given rise to remarkable materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), which are constructed from inorganic nodes (metal ions or clusters) and organic linkers, respectively.[1][2] The final topology of the framework—the specific way the nodes and linkers are connected in three-dimensional space—is paramount, as it dictates critical material properties including porosity, stability, and ultimately, function.[3][4]

Historically, the rational design of these frameworks has heavily relied on highly symmetric, rigid linkers, particularly those with para-substitution patterns. This approach provides a high degree of predictability, often yielding robust, high-symmetry networks. However, this focus on symmetry has left a vast, underexplored design space. This guide delves into the strategic use of meta-substituted linkers, a powerful method for breaking symmetry to unlock novel, complex network topologies. By moving away from the linear coordination geometry of para-isomers, researchers can access unprecedented framework architectures with unique properties, pushing the boundaries of what is possible in materials design.

Part 1: The Principle of Isomeric Control in Linker-Directed Assembly

The geometry of the organic linker is a primary determinant of the resulting framework's structure. Positional isomerism—the different placement of coordinating groups on a central aromatic core (ortho, meta, or para)—offers a fundamental tool for tuning this geometry.

-

Para-Substituted Linkers : These linkers, such as terephthalic acid (1,4-benzenedicarboxylic acid), are characterized by a linear, 180° disposition of their coordinating groups. This linearity and high symmetry favor the formation of well-known, highly connected, and predictable network topologies.

-

Meta-Substituted Linkers : In contrast, linkers like isophthalic acid (1,3-benzenedicarboxylic acid) present their coordinating groups at a 120° angle. This angular, less-symmetric geometry frustrates the formation of many common topologies that are readily accessible with linear linkers. This "frustration" is not a limitation but an opportunity.

-

Ortho-Substituted Linkers : These present even more acute angles and significant steric challenges, further diversifying the topological landscape, though often with greater synthetic difficulty.[5]

The deliberate choice of a meta-substituted linker over its para-isomer is a form of "desymmetrization"—a strategy to intentionally reduce the symmetry of a building block to access new assembly pathways.[6] This subtle change in linker geometry can lead to profound alterations in the final material, influencing everything from the connectivity of the metal-based secondary building unit (SBU) to the overall network topology.[3][6]

Part 2: Topological Consequences of Meta-Substitution

The angular geometry of meta-linkers is a direct instruction to the self-assembly process, guiding the formation of topologies that are often inaccessible with their linear counterparts.

Emergence of Complex and Novel Nets

The use of desymmetrized or angular linkers has been shown to be a powerful strategy for discovering new framework topologies.[6][7] While highly symmetric linkers are required for some nets, reducing this symmetry can unlock alternatives. For instance, studies on tetratopic linkers have shown that deviations from ideal square geometry, analogous to the shift from para to meta in ditopic systems, can lead to a variety of distinct nets, including ftw , shp , csq , and scu topologies, often with reduced cluster connectivity.[6] This occurs because the linker's geometry dictates the possible angles and distances between metal clusters, forcing the network to adopt a topology that can accommodate these constraints.

Furthermore, the non-uniform distances between coordinating groups in less symmetric linkers can promote the formation of complex SBUs, such as helical rods, instead of the more common straight rods.[7] This principle was demonstrated in a MOF built from a heterotritopic linker where two proximal coordinating groups bound to the same SBU, inducing a helical twist that would not occur with a more symmetric linker.[8][9]

Influence on Metal Cluster (SBU) Connectivity

In the assembly of zirconium MOFs, for example, increasing the desymmetrization of the linker has been observed to decrease the connectivity of the resulting Zr₆ clusters.[6] Highly symmetric, square-shaped linkers tend to produce 12-connected clusters forming ftw topology. In contrast, less symmetric linkers can result in less-connected, more "defective" 8-connected or 6-connected clusters.[6] This change in the SBU itself, prompted by the linker's geometry, is a profound topological effect that further expands the structural diversity of the resulting frameworks.

Case Study: Isomeric Linkers in Zirconium MOFs

A systematic study on substituted tetratopic carboxylate linkers highlights the power of this approach. By introducing substituents that influence the linker's conformation—effectively controlling the torsion angles between coordinating groups—researchers were able to selectively synthesize phase-pure Zr-MOFs with different topologies under identical reaction conditions.[10][11] This demonstrates that subtle steric and conformational changes, which are inherent to the choice of a meta-substitution pattern, can be a deterministic factor in the final framework topology.

| Linker Type | Key Geometric Feature | Predominant Topology | Resulting Pore Structure | Reference |

| Symmetric (para-like) | Planar, high symmetry | ftw (12-connected node) | Large, uniform mesopores | [6] |

| Desymmetrized (meta-like) | Angular, twisted conformation | csq (8-connected node) | Smaller, distinct pore geometry | [6][10] |

| Desymmetrized (meta-like) | Angular, twisted conformation | scu (8-connected node) | Rare topology with unique channels | [6][10] |

| Table 1: Comparison of topologies derived from symmetric vs. desymmetrized linkers. |

Part 3: Impact on Material Properties and Function

The shift in topology is not merely a structural curiosity; it directly translates to measurable differences in material properties and performance.

-

Porosity and Gas Adsorption: Altering the network topology changes the size, shape, and connectivity of the pores within the material.[3] This can create unique pore environments with different binding sites, leading to significant variations in gas adsorption and separation properties. For example, a framework with a topology derived from a meta-linker might exhibit selective binding for a specific gas molecule that is not observed in its higher-symmetry, para-linked counterpart.[3]

-

Stability: The arrangement of linkers and their interactions with metal nodes influence the overall structural integrity of the framework.[3] The resulting topology can impact both the thermal decomposition temperature and the material's resistance to mechanical stress, which are critical factors for practical applications.

-

Catalytic Activity: For applications in heterogeneous catalysis, the topology dictates the accessibility of active metal sites. Frameworks constructed from meta-linkers can expose metal nodes in a unique way or create pore apertures that are ideally sized for specific substrates, leading to enhanced catalytic activity.[6][11] In one study, a mesoporous Zr-MOF with a csq topology, obtained through linker desymmetrization, showed superior catalytic activity for CO₂ cycloaddition compared to other isomers, a direct result of its distinct pore structure.[10][11]

Part 4: Experimental Design, Synthesis, and Characterization

Harnessing the topological effects of meta-substituted linkers requires careful experimental design and thorough characterization.

Experimental Protocol: Solvothermal Synthesis of a Zn-Isophthalate MOF

This protocol provides a representative method for synthesizing a MOF using a meta-substituted linker. The principles are broadly applicable, though specific temperatures, times, and solvent systems may need to be optimized for different metal-linker combinations.

Materials:

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

-

Isophthalic Acid (H₂-mBDC)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

20 mL Scintillation Vials or Teflon-lined Autoclave

Procedure:

-

Reagent Preparation: In a 20 mL scintillation vial, dissolve 1 mmol of Zn(NO₃)₂·6H₂O and 1 mmol of isophthalic acid in 20 mL of DMF.

-

Homogenization: Stir the mixture for 15-20 minutes at room temperature until a homogeneous solution is formed.

-

Solvothermal Reaction: Tightly cap the vial and place it in a programmable laboratory oven. Heat the mixture to 120°C and hold for 24 hours.

-

Cooling and Isolation: After 24 hours, turn off the oven and allow the vessel to cool slowly to room temperature. Crystalline product should be visible at the bottom of the vial.

-

Washing and Purification: Carefully decant the supernatant. Wash the collected crystals by soaking them in fresh DMF (3 x 10 mL, 8 hours each) and then in ethanol (3 x 10 mL, 8 hours each) to remove unreacted starting materials and solvent molecules from the pores.

-

Activation: After the final ethanol wash, decant the solvent and dry the crystalline product at 80-100°C under vacuum overnight. The resulting activated material is now ready for characterization.

Self-Validation: The success of the synthesis is validated through the characterization workflow. A crystalline powder that exhibits the expected PXRD pattern, thermal stability, and spectroscopic signature of the linker confirms the formation of the desired framework.

Characterization Workflow

A multi-technique approach is essential to confirm the structure and properties of the synthesized framework.

-

Powder X-Ray Diffraction (PXRD): This is the most critical technique for confirming the formation of a crystalline material and identifying its phase. The resulting diffraction pattern is a fingerprint of the framework's topology.

-

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the MOF and to confirm that the pores have been successfully cleared of solvent molecules during activation.

-

Gas Sorption Analysis: An N₂ adsorption isotherm measured at 77 K is the standard method for determining the specific surface area (via the BET model) and assessing the porosity of the material.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the presence of the organic linker within the framework and to observe the shift in the carboxylate stretching frequencies upon coordination to the metal centers.

Conclusion and Future Outlook

The strategic use of meta-substituted linkers is a cornerstone of advanced reticular design. By intentionally moving away from the high-symmetry constraints imposed by para-isomers, researchers can access a vast and fascinating landscape of complex topologies. This desymmetrization approach is not just a method for creating new structures, but a pathway to materials with unique pore environments, tailored stabilities, and enhanced functionalities for applications ranging from industrial separations to catalysis and drug delivery. As computational prediction of crystal structures becomes more powerful, the systematic exploration of the topological consequences of meta- and ortho-substitution will undoubtedly lead to the discovery of countless new frameworks with precisely engineered properties, marking a new frontier in the rational design of materials.

References

- Patsnap Eureka. (2025, August 11). Unraveling Positional isomerism Effects in MOF Linkers.

- Gomila, R. M., et al. (n.d.). Linker desymmetrisation unlocks new topologies, defective clusters, and catalytic activity in zirconium- and rare-earth metal–organic frameworks. Royal Society of Chemistry.

- Konar, S., et al. (n.d.). Three-dimensional metal–organic frameworks (MOFs) containing substituted diimide ligands: synthesis, structures and gas sorption studies. CrystEngComm (RSC Publishing).

- Yaghi, O. M., et al. (2016). Two Principles of Reticular Chemistry Uncovered in a Metal-Organic Framework of Heterotritopic Linkers and Infinite Secondary Building Units. ResearchGate.

- Chen, Y., et al. (n.d.). On metal–organic framework isomers, and the SF6 sorption and fluorescence of an In and a Zr MOF with a tritopic linker. Chemical Communications (RSC Publishing).

- Yaghi, O. M., et al. (2016, August 31). Two Principles of Reticular Chemistry Uncovered in a Metal-Organic Framework of Heterotritopic Linkers and Infinite Secondary Building Units. PubMed.

- Yaghi, O. M., et al. (2021, March 10). Reticular Chemistry in MOF Design. Scribd.

- Yaghi, O. M., et al. (2016, August 12). Two Principles of Reticular Chemistry Uncovered in a Metal-Organic Framework of Heterotritopic Linkers and Infinite Secondary Bu. Berkeley Global Science Institute.

- Butova, V. V., et al. (n.d.). Metal-organic frameworks: structure, properties, methods of synthesis and characterization. IOP Publishing.

- AlMalki, M. M. (2024). The Synthesis and Characterization of Functional Tailor-Made Metal-Organic Frameworks. KAUST Research Repository.

- Boyd, P. G., et al. (2024, July 22). Topological Characterization of Metal–Organic Frameworks: A Perspective. Chemistry of Materials (ACS Publications).

- Vicente, I., et al. (2022, August 2). Synthesis and Characterization of the Metal–Organic Framework CIM-80 for Organic Compounds Adsorption. PMC.

- Lee, Z. R., et al. (n.d.). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. OSTI.GOV.

- Kumar, A., et al. (2025, November 15). Synthesis and Characterization of Metal– Organic Frameworks (MOFs): Structure, Properties, and Applications. IJFMR.

- Zhang, L., et al. (n.d.). Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks. PMC.

- Enamine. (n.d.). Linkers for MOFs and COFs.

- Chen, Y., et al. (2023, January 25). Reticular Design of Precise Linker Installation into a Zirconium Metal–Organic Framework to Reinforce Hydrolytic Stability. Figshare.

- Ruser, C., et al. (n.d.). Substituted 1,3,5-Triazine Hexacarboxylates as Potential Linkers for MOFs. PMC.

- Regional Office for the Western Pacific, World Health Organization. (2018, November 9). Topology and porosity control of metal–organic frameworks through linker functionalization. SciSpace.

- Wuttke, S., et al. (n.d.). Beyond Frameworks: Structuring Reticular Materials across Nano‐, Meso‐, and Bulk Regimes. PMC.

- CD Bioparticles. (n.d.). Metal-organic Frameworks (MOFs) Linkers.

- Enamine. (2025, March 28). Organic linkers for Metal Organic Frameworks MOFs and Covalent Organic Frameworks COFs. YouTube.

- Lyu, J., et al. (n.d.). Topology and porosity control of metal–organic frameworks through linker functionalization. Chemical Science (RSC Publishing).

- Eddaoudi, M., et al. (2025, April 12). The Importance of Highly Connected Building Units in Reticular Chemistry: Thoughtful Design of Metal–Organic Frameworks. KAUST Repository.

- Wuttke, S., et al. (2025, April 8). The structuring of porous reticular materials for energy applications at industrial scales. Springer Nature.

- Yaghi, O. M. (2016, December 7). Reticular Chemistry—Construction, Properties, and Precision Reactions of Frameworks. Journal of the American Chemical Society.

- Cirujano, F. G., et al. (2020, June 27). Metal–Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Applied to Photocatalytic Organic Transformations. MDPI.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Metal–Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Applied to Photocatalytic Organic Transformations [mdpi.com]

- 3. Unraveling Positional isomerism Effects in MOF Linkers [eureka.patsnap.com]

- 4. Linkers for MOFs and COFs - Enamine [enamine.net]

- 5. Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Linker desymmetrisation unlocks new topologies, defective clusters, and catalytic activity in zirconium- and rare-earth metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalscience.berkeley.edu [globalscience.berkeley.edu]

- 8. researchgate.net [researchgate.net]

- 9. Two Principles of Reticular Chemistry Uncovered in a Metal-Organic Framework of Heterotritopic Linkers and Infinite Secondary Building Units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Topology and porosity control of metal–organic frameworks through linker functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]

Beyond the Plane: A Technical Guide to Non-Planar Aldehyde Linkers for Advanced Porous Organic Polymers

Abstract

The geometry of molecular building blocks is a critical design parameter in the synthesis of porous organic polymers (POPs), dictating the resultant network topology, porosity, and ultimately, function. While planar linkers have been extensively used to create 2D layered structures, there is a burgeoning interest in non-planar linkers to access robust, three-dimensional frameworks with enhanced properties. This guide provides an in-depth technical overview of non-planar aldehyde linkers, a versatile class of building blocks for constructing advanced POPs, including Covalent Organic Frameworks (COFs). We will explore the fundamental design principles, synthesis, and characterization of these linkers and the resulting polymers, with a focus on the causal relationships between molecular structure and macroscopic properties. This document is intended for researchers and professionals in materials science and drug development seeking to leverage 3D porous architectures for applications in catalysis, separations, and beyond.

Introduction: The Dimensionality Imperative in Porous Polymers

Porous organic polymers (POPs) are a class of materials constructed from organic molecular building blocks linked by strong covalent bonds.[1] Their defining features—high surface area, tunable porosity, and chemical diversity—make them prime candidates for a host of applications, including gas storage, separations, and catalysis.[2][3][4]

The vast majority of early research focused on POPs, particularly COFs, built from planar aromatic linkers. These linkers, through reactions like boronate ester formation or Schiff base condensation, typically assemble into 2D sheets that stack via non-covalent interactions to form a porous solid. However, this 2D-to-3D stacking approach can lead to limitations, such as pore collapse upon solvent removal and limited accessibility of active sites within the stacked layers.

The strategic shift towards intrinsically three-dimensional (3D) frameworks offers a solution to these challenges. 3D POPs, constructed using at least one non-planar building block, exhibit isotropic pore networks, enhanced structural rigidity, and often higher specific surface areas compared to their 2D counterparts.[5][6][7] Aldehyde-functionalized linkers are particularly valuable due to their reactivity in forming robust and often reversible imine bonds through Schiff base condensation, a cornerstone of Dynamic Covalent Chemistry (DCC).[5][8][9] This guide focuses on the design and application of non-planar aldehyde linkers to unlock the full potential of 3D porous materials.

Caption: Fig. 1: Conceptual comparison of network formation from planar vs. non-planar linkers.

Design Principles and Synthesis of Non-Planar Aldehyde Linkers

The key to creating 3D POPs is the use of building blocks that enforce out-of-plane growth of the polymer network. This is achieved by designing aldehyde linkers around rigid, three-dimensional molecular cores. The choice of core dictates the geometry, valency (number of reactive sites), and the ultimate topology of the resulting framework.

Core Architectures: The Foundation of 3D Structure

Several molecular scaffolds have proven effective as cores for non-planar aldehyde linkers:

-

Triptycene: This paddlewheel-shaped hydrocarbon provides a rigid C3h or D3h symmetric core. Functionalizing the arene rings with aldehyde groups creates a highly pre-organized, trivalent or hexavalent linker that prevents the polymer from forming planar sheets.[5][10] Triptycene-based polymers exhibit exceptional thermal stability and high surface areas.[5][10]

-

Adamantane: With its rigid, diamondoid C(sp³)-caged structure, adamantane offers a perfect tetrahedral (Td) geometry.[11][12] Tetrakis(4-formylphenyl)adamantane is a prime example of a tetravalent linker that directs the formation of highly symmetric, interpenetrated networks. The aliphatic nature of the core can also impart unique properties, such as hydrophobicity.[12]

-

Spirobifluorene: This class of molecules features two orthogonal fluorene units connected through a common sp³-hybridized carbon atom.[13] This rigid, contorted geometry effectively disrupts π-stacking and promotes the formation of amorphous POPs with high intrinsic microporosity.[13][14][15] The resulting polymers often exhibit good solubility, a rare trait for cross-linked networks, making them processable for thin-film applications.[16]

-

Tetraphenylmethane and its Analogs: Similar to adamantane, tetraphenylmethane provides a tetrahedral presentation of reactive groups. The C(sp³)-centered core projects four phenyl arms, which can be functionalized with aldehydes at the para-positions, leading to highly porous, stable 3D networks.

The causality behind this design choice is straightforward: by preventing the building blocks from lying flat, the polymer network is forced to extend in all three dimensions, creating an interconnected and accessible pore system. This contrasts sharply with 2D COFs, where accessibility can be limited to the 1D channels running through the stacked layers.[6]

Synthetic Workflow: From Core to Functional Linker

The synthesis of a non-planar aldehyde linker is a multi-step process that requires careful planning and execution. The general workflow involves synthesizing the non-planar core and then functionalizing it with aldehyde groups.

Caption: Fig. 2: General synthetic workflow for a non-planar aldehyde linker.

Polymerization and Characterization

The primary method for polymerizing non-planar aldehyde linkers is through Schiff base condensation with multivalent amine co-monomers.[9][17] This reaction is highly efficient and forms robust, yet potentially reversible, imine linkages, which allows for error-correction during synthesis and can lead to crystalline materials (COFs).[5]

Experimental Protocol: Synthesis of a Triptycene-Based 3D COF

This protocol is a representative example adapted from the literature for synthesizing a 3D COF from a non-planar aldehyde and a planar amine.[18][19]

Materials:

-

2,3,6,7,14,15-Hexa(4-formylphenyl)triptycene (HFTP) (non-planar aldehyde linker)

-

1,3,5-Tris(4-aminophenyl)benzene (TAPB) (planar amine linker)

-

Solvent mixture: 1,2-dichlorobenzene (o-DCB) / 1-butanol

-

Catalyst: Acetic Acid (aq.)

-

Pyrex tube, liquid nitrogen, vacuum source, blowtorch

Procedure:

-

Monomer Preparation: In a Pyrex tube, add HFTP (e.g., 22.0 mg) and TAPB (e.g., 17.5 mg, molar equivalent based on reactive sites).

-

Solvent Addition: Add a mixture of o-DCB (0.8 mL), 1-butanol (0.2 mL), and aqueous acetic acid (0.1 mL, 6 M).

-

Degassing (Freeze-Pump-Thaw): The tube is frozen in liquid nitrogen, evacuated under high vacuum, and then thawed. This cycle is repeated three times to remove all dissolved oxygen, which can interfere with the reaction.

-

Sealing: While frozen under vacuum, the Pyrex tube is sealed using a methane/oxygen flame blowtorch.

-

Reaction: The sealed tube is placed in an oven at 120 °C for 3-5 days. During this time, a solid polymer precipitate will form.

-

Workup and Purification: After cooling to room temperature, the tube is opened carefully. The solid product is collected by filtration and washed sequentially with anhydrous acetone, tetrahydrofuran (THF), and dichloromethane to remove unreacted monomers and oligomers.

-

Activation: The purified polymer is solvent-exchanged with acetone and then activated by heating under dynamic vacuum (e.g., at 150 °C) for 12 hours to remove all guest molecules from the pores.

The trustworthiness of this protocol is validated through rigorous characterization of the final product.

Characterization of Linkers and Polymers

A suite of analytical techniques is essential to validate the synthesis of both the linker and the final porous polymer.[2][20]

-

For Linkers:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): Confirms the molecular structure and purity of the synthesized aldehyde linker.

-

Mass Spectrometry (MS): Verifies the molecular weight.

-

-

For Polymers:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Confirms polymerization by showing the disappearance of aldehyde C=O (around 1700 cm⁻¹) and amine N-H stretches, and the appearance of the imine C=N stretch (around 1620 cm⁻¹).[9]

-

Solid-State ¹³C CP/MAS NMR: Provides information about the polymer's structure in the solid state.[1]

-

Powder X-Ray Diffraction (PXRD): Determines the crystallinity of the material. Amorphous POPs will show broad halos, while crystalline COFs will exhibit sharp diffraction peaks that can be indexed to a specific unit cell.[2][21]

-

Gas Sorption Analysis (N₂ at 77 K): This is the most critical technique for evaluating porosity. The isotherm shape reveals the pore type (microporous, mesoporous), and the Brunauer-Emmett-Teller (BET) model is used to calculate the specific surface area.[22]

-

Thermogravimetric Analysis (TGA): Assesses the thermal stability of the polymer.[2]

-

Caption: Fig. 3: Polymerization of a non-planar aldehyde with a planar amine.

Properties and Applications

The use of non-planar aldehyde linkers imparts unique and advantageous properties to the resulting POPs, leading to enhanced performance in various applications.

Enhanced Porosity and Stability

The primary advantage of 3D frameworks is their high permanent porosity. By preventing the dense packing associated with 2D layers, non-planar linkers create large, accessible internal surface areas. Triptycene-based 3D COFs, for example, can exhibit BET surface areas well over 1000 m²/g and possess both micropores and mesopores, creating hierarchical pore structures.[18][23] This structural integrity often translates to high thermal and chemical stability.

| Linker Type | Representative Core | Typical Polymer Type | BET Surface Area (m²/g) | Key Advantage |

| Planar | Phenyl | 2D COF | 400 - 1500 | Crystalline order |

| Non-Planar | Triptycene | 3D COF | 1000 - 2500+ | High porosity, stability[5][10] |

| Non-Planar | Adamantane | Amorphous POP / 3D COF | 400 - 1000+ | Rigid tetrahedral geometry[11] |

| Non-Planar | Spirobifluorene | Amorphous POP | 900 - 2000+ | Solution processability[13][15] |

Table 1: Comparative properties of POPs derived from planar vs. non-planar aldehyde linkers. Data is representative and can vary significantly with specific monomer combinations and synthetic conditions.

Applications

The unique properties of these materials make them suitable for demanding applications.

-

Gas Storage and Separation: The high surface area and tunable pore sizes are ideal for adsorbing gases like hydrogen, methane, and carbon dioxide. The 3D interconnected pore network facilitates rapid diffusion, which is critical for efficient separation processes.[19]

-

Heterogeneous Catalysis: The robust, porous framework can serve as a support for catalytic metal nanoparticles or incorporate catalytically active sites directly into the linker structure.[20][24] The well-defined pores can impart size- and shape-selectivity to catalytic reactions, while the high surface area maximizes the exposure of active sites.

-

Drug Delivery: The biocompatibility of organic frameworks, combined with their high pore volume, makes them potential candidates for hosting and delivering therapeutic agents. The pore size can be tuned to accommodate specific drug molecules, and the surface chemistry can be modified to control release kinetics.[4]

-

Sensing: The introduction of specific functional groups into the polymer framework can create materials that respond to the presence of analytes, leading to applications in chemical sensing. The high porosity allows for rapid analyte diffusion to the sensing sites.[16]

Future Outlook and Challenges

The field of non-planar linkers for POPs is rapidly evolving, yet several challenges remain. The synthesis of complex, multi-step linkers can be costly and difficult to scale up. Achieving high crystallinity in 3D COFs remains more challenging than for their 2D counterparts, often requiring precise control over reaction kinetics.[7]

Future research will likely focus on:

-

Developing more efficient synthetic routes to novel and existing non-planar linkers.

-

Exploring new non-planar core geometries to access novel network topologies and functions.[25]

-

Improving the long-range order and crystallinity of 3D COFs to better understand structure-property relationships and enhance performance in applications like charge transport.[6]

-

Post-synthetic modification of frameworks built from aldehyde linkers to install new functionalities and active sites.[26][27]

By overcoming these challenges, non-planar aldehyde linkers will continue to be a cornerstone in the development of next-generation porous materials, enabling innovations across science and technology.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. Advances in porous organic polymers: syntheses, structures, and diverse applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00771H [pubs.rsc.org]

- 3. Emerging applications of porous organic polymers in visible-light photocatalysis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]